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Compound of Interest

Compound Name: Influenza NP (147-155) (TFA)

Cat. No.: B12423960

Application Notes: NP 147-155 Peptide for
Influenza CTL Assays

Introduction

The influenza A nucleoprotein (NP) is a highly conserved internal viral protein, making it a key
target for cytotoxic T lymphocyte (CTL) responses that can provide cross-strain protection. The
NP 147-155 peptide, with the amino acid sequence TYQRTRALY, is a well-characterized,
immunodominant CTL epitope restricted by the MHC class | molecule H-2Kd in BALB/c mice.
[1][2][3] Due to its robust and consistent ability to stimulate influenza-specific CTLs, the NP
147-155 peptide is widely utilized as a positive control in a variety of cellular immunology
assays.[1][2][4] These application notes provide an overview of its use, relevant quantitative
data, and detailed protocols for researchers in immunology, virology, and vaccine development.

Principle of Use

As a positive control, the NP 147-155 peptide serves to validate the integrity of an experimental
system designed to measure T-cell responses. When peripheral blood mononuclear cells
(PBMCs), splenocytes, or other immune cells from influenza-infected or vaccinated mice are
stimulated ex vivo with this peptide, a measurable activation of NP-specific CD8+ T cells should
occur. This activation can be quantified through various methods, including cytokine secretion
(e.g., IFN-y) or direct cytotoxicity.[1][5] A successful response to the NP 147-155 peptide
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confirms that the assay is functioning correctly and that the experimental animals have
mounted a detectable CTL response to influenza virus.

Data Presentation

The following tables summarize quantitative data from representative studies utilizing the NP
147-155 peptide as a positive control or for stimulating influenza-specific T-cell responses.

Table 1: IFN-y ELISpot Assay Data

Mean Spot
. Mean SFCs /
Forming Cells
1076
Treatment . (SFCs) ] 1076
Stimulant Splenocytes Reference
Group Splenocytes
(Post-
(Pre-
challenge)
challenge)
NP 147-155 (5
PBS Control <5 - [1][6]
pg/ml)
10 pg rNP NP 147-155 (5
. _ <10 756 [1][6]
immunized pg/ml)
30 ug rNP NP 147-155 (5
_ _ <10 802 [1][6]
immunized pg/ml)
90 pg rNP NP 147-155 (5
_ _ ~25 1712 [1][6]
immunized pg/ml)
RVJ1175NP NP 147-155 (5
, _ ~50 1080 [1][6]
immunized pg/ml)

Table 2: In Vivo Cytotoxicity Assay Data
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% Specific % Specific

Treatment . .

Target Cells Lysis (Pre- Lysis (Post- Reference
Group

challenge) challenge)

NP 147-155
PBS Control 8% - [1][6]

pulsed
10 g rNP NP 147-155
_ _ 10% 93% [1][6]
immunized pulsed
30 pg NP NP 147-155
_ _ 4.5% 96% [1][6]
immunized pulsed
90 pg rNP NP 147-155
, _ 17% 96% [1][6]
immunized pulsed
RVJ1175NP NP 147-155
_ _ 45% 100% [1][6]
immunized pulsed

Signaling Pathways and Experimental Workflows

T-Cell Receptor Signaling Pathway upon NP 147-155 Presentation
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T-Cell Activation by NP 147-155 Peptide
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CTL activation by NP 147-155 peptide presentation.
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Experimental Workflow for ELISpot Assay

ELISpot Assay Workflow
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Workflow for an IFN-y ELISpot assay.
Experimental Protocols
Protocol 1: IFN-y ELISpot Assay

This protocol is for the detection of IFN-y secreting cells in response to the NP 147-155
peptide.

Materials:

» 96-well ELISpot plates (e.g., Millipore MSIPS4510)
¢ Anti-mouse IFN-y capture antibody

 Biotinylated anti-mouse IFN-y detection antibody

» Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
o BCIP/NBT or AEC substrate

e RPMI-1640 medium with 10% FBS (R-10)

« NP 147-155 peptide (TYQRTRALYV), purity >90%
 PMA and lonomycin (for positive control wells)

o Sterile PBS

» Blocking buffer (e.g., R-10)

Procedure:

o Plate Coating: Coat the ELISpot plate with anti-mouse IFN-y capture antibody overnight at
4°C.

e Washing and Blocking: The next day, wash the plate four times with sterile PBS. Block the
plate with 200 uL/well of R-10 medium for at least 30 minutes at 37°C.
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o Cell Preparation: Isolate splenocytes from immunized and control mice and prepare a single-
cell suspension in R-10 medium.

o Cell Plating: Discard the blocking solution from the plate and add 5 x 10"5 splenocytes in
100 pL of R-10 to each well.[5]

e Stimulation:

o Test Wells: Add NP 147-155 peptide to the respective wells at a final concentration of 5-10
Hg/ml.[1][5]

o Negative Control: Add R-10 medium only.

o Positive Control: Add PMA (50 ng/ml) and ionomycin (1 pg/ml).[1]
 Incubation: Incubate the plate for 20-40 hours at 37°C in a 5% CO2 incubator.[5]
o Detection:

o Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

o Add 100 puL of biotinylated anti-mouse IFN-y detection antibody to each well and incubate
for 2 hours at room temperature.[5]

o Wash the plate five times with PBST.

o Add 100 pL of Streptavidin-ALP or HRP conjugate and incubate for 1 hour at room
temperature.[5]

[¢]

Wash the plate five times with PBST.

o Development: Add 100 pL of BCIP/NBT or AEC substrate and incubate at room temperature
in the dark until spots are visible (5-30 minutes).

e Analysis: Stop the reaction by washing with deionized water. Allow the plate to dry
completely and count the spots using an ELISpot reader.

Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
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This protocol is for the detection of intracellular IFN-y in CD8+ T cells.

Materials:

e FACS tubes or 96-well U-bottom plates

» RPMI-1640 medium with 10% FBS (R-10)

e NP 147-155 peptide

e PMA and lonomycin

o Brefeldin A (protein transport inhibitor)

o Live/Dead fixable viability dye

e Fluorochrome-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-y

o Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm)

o Perm/Wash buffer

« FACS buffer (PBS with 1% FCS)

Procedure:

o Cell Preparation: Prepare a single-cell suspension of splenocytes at 1-2 x 106 cells/mL in
R-10.

e Stimulation:

Distribute 1076 cells into FACS tubes.

[¢]

[¢]

Add NP 147-155 peptide (final concentration 1-10 pg/ml), PMA/lonomycin (positive
control), or medium alone (negative control).

o

Incubate for 1-2 hours at 37°C, 5% CO2.

[e]

Add Brefeldin A and incubate for an additional 4-6 hours.[7]
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e Surface Staining:
o Wash cells with FACS buffer.
o Stain with Live/Dead dye according to the manufacturer's protocol.
o Stain with anti-CD3 and anti-CD8 antibodies for 20-30 minutes at 4°C in the dark.
» Fixation and Permeabilization:
o Wash cells with FACS buffer.
o Resuspend cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.
o Wash cells twice with Perm/Wash buffer.
« Intracellular Staining:

o Resuspend the permeabilized cells in Perm/Wash buffer containing the anti-IFN-y
antibody.

o Incubate for 30 minutes at 4°C in the dark.
e Acquisition:
o Wash cells twice with Perm/Wash buffer.
o Resuspend in FACS buffer and acquire data on a flow cytometer.

e Analysis: Gate on live, single CD3+CD8+ lymphocytes and determine the percentage of IFN-
y positive cells.

Protocol 3: In Vivo Cytotoxicity Assay
This protocol measures the in vivo Killing of peptide-pulsed target cells.
Materials:

e Splenocytes from naive BALB/c mice (for target cells)
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NP 147-155 peptide

Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g.,
CFSE”™high and CFSE”ow)

RPMI-1640 medium

Sterile PBS

Procedure:
» Target Cell Preparation:
o Isolate splenocytes from naive BALB/c mice.
o Divide the splenocytes into two populations.
o Peptide Pulsing and Labeling:

o Target Population: Pulse one population with 5 pg/ml NP 147-155 peptide for 1 hour at
37°C.[1] Wash and label with a high concentration of CFSE (CFSE”high).

o Control Population: Leave the second population unpulsed. Label with a low concentration
of CFSE (CFSE”ow).

e Cell Injection:

o Mix the CFSE™high and CFSE”low populations at a 1:1 ratio.

o Inject approximately 10”7 total cells intravenously into immunized and control mice.
e Analysis:

o After 18-24 hours, harvest spleens from the recipient mice.

o Prepare single-cell suspensions and analyze by flow cytometry.

o Identify the CFSE”high and CFSE”ow populations.
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 Calculation of Specific Lysis:

o Calculate the ratio of CFSE”high to CFSE”ow cells in both immunized and control mice.

o Percent specific lysis = [1 - (Ratio in immunized mice / Ratio in control mice)] x 100.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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